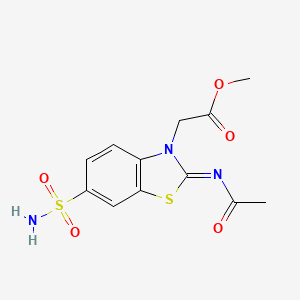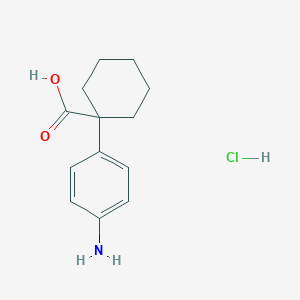
5-((2-fluorophenyl)amino)-N-(2-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-((2-fluorophenyl)amino)-N-(2-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide is a chemical compound that belongs to the class of triazole-based compounds. It has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry.
Aplicaciones Científicas De Investigación
Synthesis and Structural Characterization
Research on compounds related to 5-((2-fluorophenyl)amino)-N-(2-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide has focused on their synthesis, crystal structure, and potential biological activities. For instance, the synthesis and characterization of related compounds have been documented, where the structural determinations provide a basis for understanding their interactions at the molecular level (Hao et al., 2017). Such structural analyses are crucial for the development of compounds with specific biological activities.
Biological Activities
Studies have explored the biological activities of triazole derivatives, including antimicrobial and antitumor properties. Some triazole compounds have been found to exhibit antimicrobial activity against a range of pathogens (Bektaş et al., 2007). Furthermore, the antitumor activity of similar compounds has been investigated, showing potential as anticancer agents (Lu et al., 2017). These findings underscore the significance of triazole derivatives in developing new therapeutic agents.
Antioxidant Properties
The antioxidant properties of triazolyl-benzimidazole compounds have been analyzed, revealing the potential of these compounds in mitigating oxidative stress (Karayel et al., 2015). This suggests the applicability of triazole derivatives in developing treatments for conditions associated with oxidative damage.
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '5-((2-fluorophenyl)amino)-N-(2-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide' involves the reaction of 2-fluoroaniline with 2-methylbenzyl azide to form the corresponding triazole intermediate, which is then coupled with 4-cyanobenzoyl chloride to yield the final product.", "Starting Materials": [ "2-fluoroaniline", "2-methylbenzyl azide", "4-cyanobenzoyl chloride", "Sodium azide", "Triethylamine", "Dimethylformamide", "Chloroform", "Ethyl acetate", "Methanol", "Water" ], "Reaction": [ "Step 1: Dissolve 2-fluoroaniline (1.0 eq) in dry dimethylformamide (DMF) and add sodium azide (1.2 eq) and triethylamine (1.2 eq). Stir the reaction mixture at room temperature for 30 minutes.", "Step 2: Add 2-methylbenzyl azide (1.1 eq) to the reaction mixture and stir at room temperature for 24 hours.", "Step 3: Dilute the reaction mixture with chloroform and wash with water. Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to obtain the crude triazole intermediate.", "Step 4: Dissolve the crude triazole intermediate in dry DMF and add 4-cyanobenzoyl chloride (1.2 eq) and triethylamine (1.2 eq). Stir the reaction mixture at room temperature for 24 hours.", "Step 5: Dilute the reaction mixture with ethyl acetate and wash with water. Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to obtain the crude product.", "Step 6: Purify the crude product by column chromatography using a mixture of ethyl acetate and methanol as the eluent to obtain the final product as a white solid." ] } | |
Número CAS |
1291834-46-2 |
Nombre del producto |
5-((2-fluorophenyl)amino)-N-(2-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide |
Fórmula molecular |
C17H16FN5O |
Peso molecular |
325.347 |
Nombre IUPAC |
5-(2-fluoroanilino)-N-[(2-methylphenyl)methyl]-2H-triazole-4-carboxamide |
InChI |
InChI=1S/C17H16FN5O/c1-11-6-2-3-7-12(11)10-19-17(24)15-16(22-23-21-15)20-14-9-5-4-8-13(14)18/h2-9H,10H2,1H3,(H,19,24)(H2,20,21,22,23) |
Clave InChI |
GGGQWXOOXQBHQS-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1CNC(=O)C2=NNN=C2NC3=CC=CC=C3F |
Solubilidad |
soluble |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



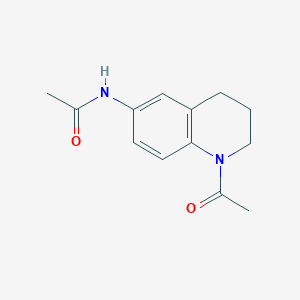
![Ethyl 3-(2-((9-phenylpyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamido)benzoate](/img/structure/B2809925.png)
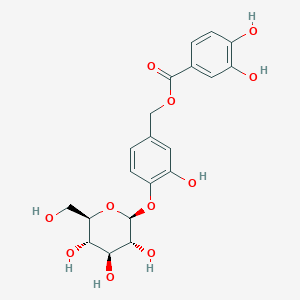
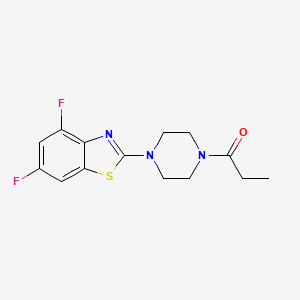
![[1-(3-Methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]amine](/img/structure/B2809932.png)

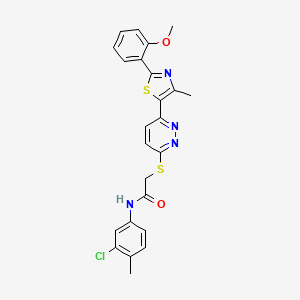
![5-[4-(diethylamino)phenyl]-4-(furan-2-ylmethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B2809935.png)
![2-ethyl-N-[2-(3-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]butanamide](/img/structure/B2809938.png)

